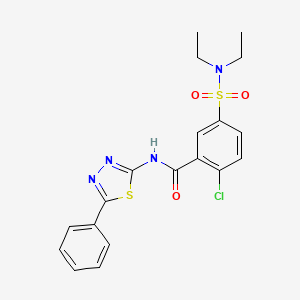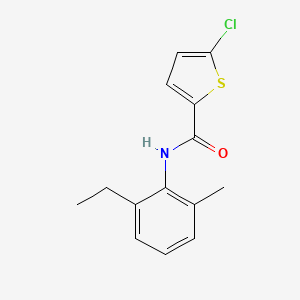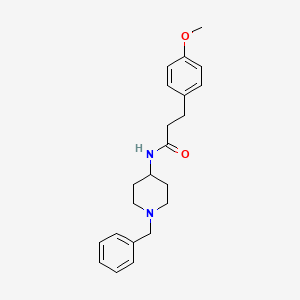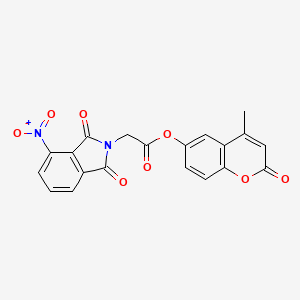
4-methyl-2-oxo-2H-chromen-6-yl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Overview
Description
4-methyl-2-oxo-2H-chromen-6-yl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate: is a complex organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, antifungal, and antioxidant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the coumarin core. One common approach is the Pechmann condensation, where phenols react with β-keto esters in the presence of acid catalysts to form coumarins. Subsequent steps may include nitration, acylation, and esterification reactions to introduce the nitro group and the acetoxy moiety.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. Continuous flow chemistry might be employed to improve efficiency and safety. Purification steps, such as recrystallization or chromatography, would be optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to nitrate under specific conditions.
Reduction: : The nitro group can be reduced to an amine using reducing agents like tin chloride or iron powder.
Substitution: : The acetoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: : Tin chloride (SnCl₂) in acidic medium.
Substitution: : Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: : 4-methyl-2-oxo-2H-chromen-6-yl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate nitrate.
Reduction: : 4-methyl-2-oxo-2H-chromen-6-yl (4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate.
Substitution: : 4-methyl-2-oxo-2H-chromen-6-yl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)alkylate.
Scientific Research Applications
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its antimicrobial and antioxidant properties.
Medicine: : Potential use in drug development due to its biological activity.
Industry: : Employed in the manufacture of dyes, fragrances, and other chemical products.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell walls or inhibition of essential enzymes. The exact mechanism would depend on the specific biological system being studied.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of both the nitro group and the acetoxy moiety. Similar compounds include:
Coumarin derivatives: : Variants with different substituents on the coumarin core.
Isoindol derivatives: : Compounds with similar nitro and dioxo groups but different core structures.
These compounds may exhibit similar biological activities but differ in their potency and specificity.
Properties
IUPAC Name |
(4-methyl-2-oxochromen-6-yl) 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O8/c1-10-7-16(23)30-15-6-5-11(8-13(10)15)29-17(24)9-21-19(25)12-3-2-4-14(22(27)28)18(12)20(21)26/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOAJBBEDIIISN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)OC(=O)CN3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


METHANONE](/img/structure/B3491403.png)
![3-chloro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B3491407.png)
![(5-METHYL-2-FURYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B3491418.png)
![methyl 4-cyano-5-[(2,6-difluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B3491426.png)
![1-(4-{4-[(4-METHYL-5-PHENYL-2-THIENYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE](/img/structure/B3491436.png)
![3-chloro-N-[2-(difluoromethoxy)-4-methylphenyl]-6-nitro-1-benzothiophene-2-carboxamide](/img/structure/B3491444.png)
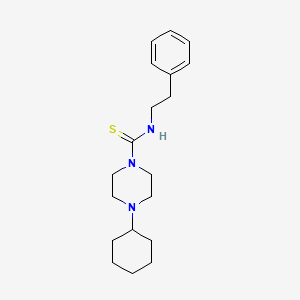
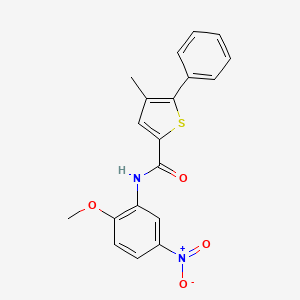
![(4-METHYL-5-PHENYL-2-THIENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE](/img/structure/B3491482.png)
![N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]acetamide](/img/structure/B3491488.png)
![2-(4-METHOXY-3-NITROBENZAMIDO)-N-PHENYL-4H5H6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B3491490.png)
